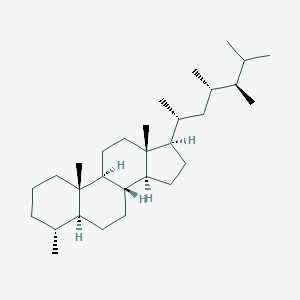

20R23S24R-DINOSTERANE

Description

20R23S24R-Dinosterane (CAS 146276-33-7) is a C₃₀ triterpenoid hydrocarbon characterized by its unique stereochemical configuration at positions 20 (R), 23 (S), and 24 (R). Its molecular formula is C₃₀H₅₄, with a molecular weight of 414.759 g/mol . This compound is a structural analog of cholestane, featuring three methyl groups at positions 4α, 23, and 22. Dinosterane is widely studied as a biomarker in geological samples, particularly in marine sediments and petroleum systems, due to its resistance to diagenetic alteration .

Propriétés

Numéro CAS |

146276-34-8 |

|---|---|

Formule moléculaire |

C30H54 |

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21+,22-,23-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

Clé InChI |

YISIWADHCLSOOJ-WQVBPNTCSA-N |

SMILES |

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |

SMILES isomérique |

C[C@@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)C[C@H](C)[C@H](C)C(C)C)C)C |

SMILES canonique |

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions to form the polycyclic structure. Common reagents include strong acids or bases to facilitate the cyclization.

Introduction of Methyl Groups: Methylation reactions are used to introduce the methyl groups at specific positions. Reagents such as methyl iodide and strong bases like sodium hydride are often employed.

Attachment of the Trimethylheptan-2-yl Side Chain: This step involves the formation of carbon-carbon bonds through reactions such as Grignard reactions or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate hydrogenation reactions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

Substitution: The compound can undergo substitution reactions, such as halogenation using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of Steroid Analogues: Used as a precursor in the synthesis of various steroid analogues for research purposes.

Biology

Hormone Research: Studied for its potential role in hormone synthesis and regulation.

Medicine

Drug Development: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.

Industry

Material Science: Used in the development of advanced materials with specific structural properties.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact mechanism involves binding to the receptor’s active site, leading to conformational changes that alter receptor activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Isomers: 20R23R24R-Dinosterane

The 20R23R24R-Dinosterane isomer (CAS 146276-37-1) shares the same molecular formula and weight as the 20R23S24R variant but differs in stereochemistry at position 23 (R vs. S) and 24 (R vs. R). This subtle difference significantly impacts physical properties and synthetic pathways. For example:

- Synthesis Yield : The 20R23S24R isomer achieves a reference yield of 96.0%, while the 20R23R24R isomer yields 94.0% .

- Research Focus : Over 33 synthesis articles exist for the 20R23R24R isomer compared to 27 for the 20R23S24R variant, suggesting greater interest in the former’s stereochemical applications .

Dammarane Triterpenoids

Dammarane derivatives, such as 20S,24-epoxy-24,25-dihydroxydammar-3-one and chlorinated analogs (e.g., 20S,23R,24R-23-chloro-dammarane), share a tetracyclic backbone with dinosterane but feature additional functional groups:

- Functional Groups: Hydroxyl, epoxy, and chlorine substituents are common in dammaranes, unlike the methyl-dominated dinosterane .

- Biological Sources: Dammaranes are primarily plant-derived (e.g., Panax species), whereas dinosterane is of microbial or algal origin .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Source/Application | Reference Yield (%) |

|---|---|---|---|---|---|

| 20R23S24R-Dinosterane | C₃₀H₅₄ | 414.759 | 4α,23,24-trimethylcholestane | Geological biomarkers | 96.0 |

| 20R23R24R-Dinosterane | C₃₀H₅₄ | 414.759 | 4α,23,24-trimethylcholestane | Synthetic chemistry studies | 94.0 |

| Dammarane derivatives | ~C₃₀H₅₄OₓClₓ | Variable | Hydroxyl, epoxy, chlorine substituents | Plant-derived triterpenoids | N/A |

| Drospirenone | C₂₄H₃₀O₃ | 366.49 | Steroidal lactone, oxygenated groups | Pharmaceutical agents | N/A |

Research Findings and Implications

- Stereochemical Sensitivity: The synthesis of dinosterane isomers requires precise control over chiral centers, with minor stereochemical changes affecting reaction efficiency .

- Biomarker Utility: Dinosterane’s stability under high-temperature and pressure conditions makes it superior to dammaranes for tracing ancient microbial activity in sedimentary rocks .

- Functional Group Diversity: Unlike dinosterane, dammaranes and synthetic steroids exhibit bioactive properties (e.g., anti-inflammatory, hormonal modulation) due to oxygenated or halogenated substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.